

# Solubility Profile and Characterization of 4-Chloro-2-propylpyridine

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## Compound of Interest

Compound Name: 4-Chloro-2-propylpyridine

CAS No.: 93856-98-5

Cat. No.: B1598618

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## An In-Depth Technical Guide for Process Development

### Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of **4-Chloro-2-propylpyridine** (an analog of CAS 1093760-34-3 and related alkyl-halopyridines). Designed for process chemists and formulation scientists, this document moves beyond static data to explore the mechanistic drivers of solubility, thermodynamic parameters, and practical protocols for solubility determination.

The presence of a lipophilic propyl chain at the C2 position, combined with the electron-withdrawing chlorine at C4, creates a unique "push-pull" solvation landscape. This molecule exhibits high affinity for chlorinated and aromatic hydrocarbons but presents specific challenges in aqueous systems due to its pH-dependent speciation.

## Part 1: Physicochemical Profile & Solubility Landscape

To predict and manipulate solubility, one must first understand the solute's molecular architecture. **4-Chloro-2-propylpyridine** is not merely a "pyridine derivative"; it is a distinct amphiphile.

## 1.1 Structural Determinants of Solvation

- **The Pyridine Core (Hydrophilic Anchor):** The nitrogen atom possesses a lone pair capable of accepting hydrogen bonds (H-bond acceptor). This drives solubility in protic solvents like methanol and ethanol.
- **The Propyl Chain (Lipophilic Tail):** The C3-alkyl chain significantly increases the partition coefficient ( ). While unsubstituted pyridine is miscible with water, the 2-propyl group disrupts the water lattice, rendering the neutral molecule sparingly soluble in aqueous media.
- **The 4-Chloro Substituent:** This atom withdraws electron density from the ring ( -induction), slightly lowering the basicity (pKa) of the pyridine nitrogen compared to 2-propylpyridine. It also enhances solubility in halogenated solvents via halogen-halogen dispersion interactions.

Estimated Physicochemical Parameters:

Parameter	Estimated Value	Implication for Solubility
LogP (Octanol/Water)	~3.5 – 3.9	<b>Highly lipophilic; prefers non-polar organic phases.</b>
pKa (Conjugate Acid)	~4.5 – 5.0	Soluble in aqueous acid (pH < 3) via protonation; insoluble at neutral pH.

| Dipole Moment | Moderate | Good solubility in aprotic polar solvents (DMSO, DMF). |

## 1.2 Solvent Compatibility Matrix

Based on structural analogs and standard synthesis workups (e.g., extraction protocols using Dichloromethane), the following solubility profile is established:

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	Excellent (>500 mg/mL)	"Like dissolves like." The chloro-substituent and aromatic ring interact favorably via dispersion forces.
Esters & Ketones	Ethyl Acetate, Acetone	Good	Dipole-dipole interactions dominate. Common choice for crystallization.
Alcohols (Protic)	Methanol, Ethanol, IPA	High	The pyridine nitrogen acts as an H-bond acceptor. Solubility decreases as alcohol chain length increases.
Aromatic Hydrocarbons	Toluene, Xylene	Good	stacking interactions between the pyridine ring and the solvent.
Aliphatic Hydrocarbons	Hexane, Heptane	Moderate to Low	The polar nitrogen limits solubility, often leading to "oiling out" rather than clean crystallization.
Water (Neutral pH)	Water	Very Low (<1 mg/mL)	The hydrophobic propyl chain dominates.
Water (Acidic pH)	0.1 M HCl, 1 M H <sub>2</sub> SO <sub>4</sub>	High	Protonation ( ) forms a water-soluble ionic salt.

## Part 2: Experimental Protocols (Self-Validating Systems)

Relying on literature values is insufficient for critical process steps. The following protocols are designed to generate robust, reproducible solubility data.

### 2.1 The "Shake-Flask" Method (Equilibrium Solubility)

This is the gold standard for thermodynamic solubility determination.

Reagents & Equipment:

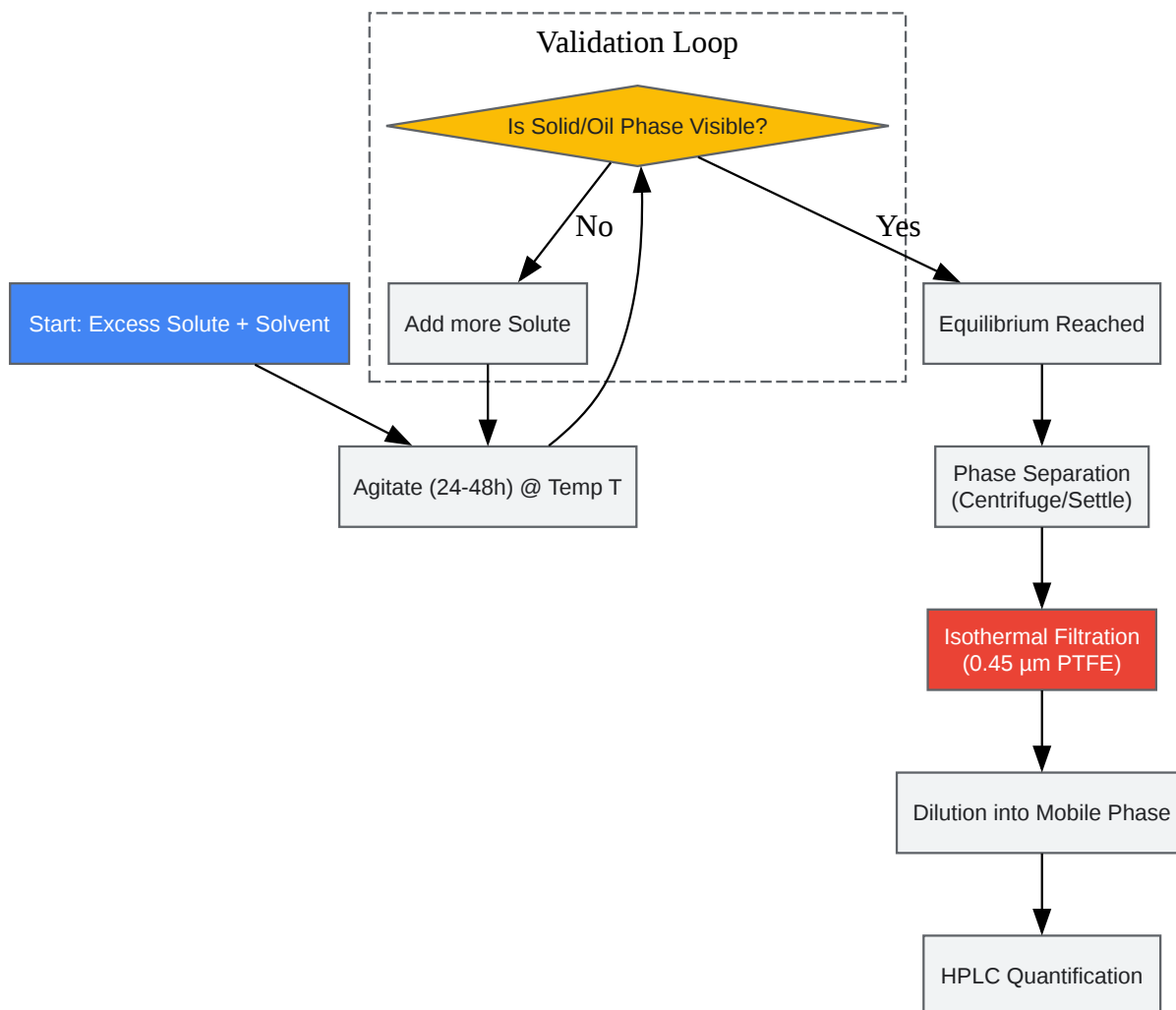
- Test Substance: **4-Chloro-2-propylpyridine** (>98% purity).
- Solvent of choice (anhydrous if organic).
- Orbital Shaker with temperature control ( ).
- Syringe filters (0.45  $\mu\text{m}$  PTFE for organics, Nylon for aqueous).
- HPLC system with UV detection (254 nm).

Protocol Workflow:

- Saturation: Add excess solid/oil **4-Chloro-2-propylpyridine** to 5 mL of solvent in a glass vial. Ensure undissolved material is visible.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
  - Validation Check: If the solid disappears, add more until a persistent phase remains.
- Sedimentation: Stop agitation and allow phases to separate for 4 hours (or centrifuge).
- Sampling: Withdraw supernatant carefully. Crucial Step: Filter immediately using a pre-warmed syringe filter (to prevent precipitation in the needle).
- Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC.

## 2.2 Visualization of the Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring checkpoints for data integrity.



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Caption: Figure 1. Standardized Shake-Flask Methodology for Equilibrium Solubility Determination.

## Part 3: Thermodynamics & Process Implications

Understanding how solubility changes with temperature is vital for crystallization design.

### 3.1 Van't Hoff Analysis

To determine the enthalpy of dissolution (

), measure solubility (

) at three temperatures (e.g., 15°C, 25°C, 35°C). Plot

vs.

(Kelvin).

- Positive Slope: Indicates exothermic dissolution (rare for organics).
- Negative Slope: Indicates endothermic dissolution (solubility increases with heat). Expect this for **4-Chloro-2-propylpyridine** in most organic solvents.

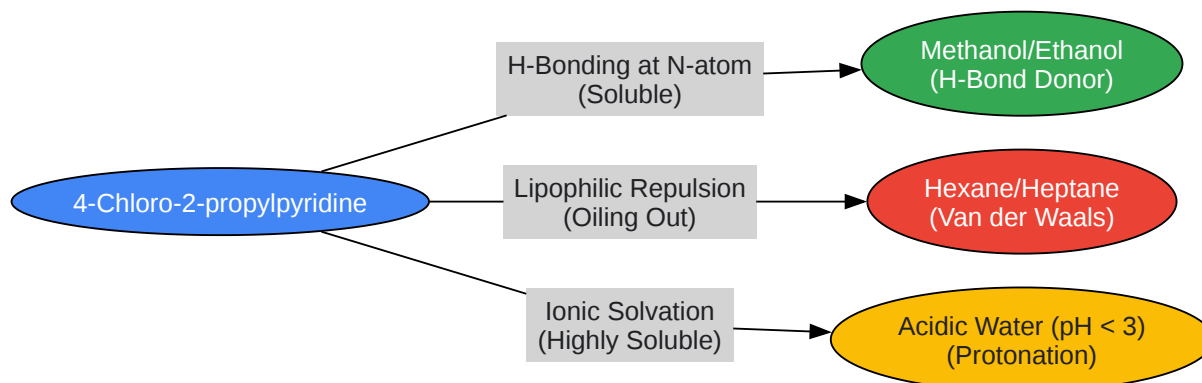
### 3.2 The "Oiling Out" Phenomenon

Pyridine derivatives with alkyl chains often exhibit a "Liquid-Liquid Phase Separation" (LLPS) before crystallizing.

- Mechanism: As a hot solution cools, the solubility limit is breached. If the melting point of the solute is depressed by the solvent (below the operating temperature), the solute separates as an oil rather than a crystal.
- Mitigation: Use a "Seeding" protocol in the metastable zone width (MSZW) or switch to a solvent system where the solubility curve is steeper (e.g., switch from Toluene to IPA/Water mixtures).

## Part 4: Molecular Interaction Mechanism

The diagram below details the competing forces that dictate whether **4-Chloro-2-propylpyridine** dissolves or precipitates.



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Caption: Figure 2. Mechanistic drivers of solvation across different solvent classes.

## References

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